2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride
Overview
Description
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO4S It is a derivative of benzene, characterized by the presence of a hydroxyl group, a methoxy group, and a sulfonyl chloride group attached to the benzene ring
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride are likely to be organic compounds containing nucleophilic functional groups, such as amines and alcohols . These targets play a crucial role in various biochemical reactions, serving as the building blocks for more complex molecules.
Mode of Action
This compound is an electrophile that can react with nucleophiles via a mechanism similar to nucleophilic substitution . In this process, the chloride ion is displaced by the nucleophile, resulting in the formation of a new bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific nucleophile it reacts with. It’s likely to be involved in the synthesis of more complex organic compounds, potentially influencing a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific nucleophile it reacts with. Generally, it can lead to the formation of new organic compounds, potentially influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-3-methoxybenzene (also known as guaiacol) followed by chlorination. The general steps are as follows:
Sulfonation: Guaiacol is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group, forming 2-Hydroxy-3-methoxybenzenesulfonic acid.
Chlorination: The sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace the hydroxyl group with a chlorine atom, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, or thiols, typically under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzene-1-sulfonyl chloride: Similar structure with the methoxy group at the 4-position.
2-Hydroxy-3-methylbenzene-1-sulfonyl chloride: Similar structure with a methyl group instead of a methoxy group.
2-Hydroxy-3-methoxybenzene-1-sulfonic acid: The sulfonic acid derivative of the compound.
Uniqueness
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these functional groups with the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-hydroxy-3-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCQNVETRIMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.